4-Chloro-7-methoxy-1H-indole-2-carboxylic acid
CAS No.:
Cat. No.: VC16519220
Molecular Formula: C10H8ClNO3
Molecular Weight: 225.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8ClNO3 |
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Molecular Weight | 225.63 g/mol |
IUPAC Name | 4-chloro-7-methoxy-1H-indole-2-carboxylic acid |
Standard InChI | InChI=1S/C10H8ClNO3/c1-15-8-3-2-6(11)5-4-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14) |
Standard InChI Key | FPMNNFPNZOXDMG-UHFFFAOYSA-N |
Canonical SMILES | COC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The molecular formula of 4-chloro-7-methoxy-1H-indole-2-carboxylic acid is CHClNO, derived by replacing the methyl ester group in its methyl ester analog (CHClNO) with a carboxylic acid functionality. The IUPAC name, methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate, corresponds to the ester form, while hydrolysis yields the free acid . The SMILES notation for the methyl ester is COC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)OC , which adjusts to COC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)OH for the carboxylic acid.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | CHClNO |
Molecular Weight | 225.63 g/mol |
IUPAC Name | 4-Chloro-7-methoxy-1H-indole-2-carboxylic acid |
SMILES | COC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)OH |
Topological Polar Surface Area | 75.1 Ų |
Spectroscopic Characteristics
While direct spectroscopic data for the carboxylic acid form is limited, insights can be extrapolated from its methyl ester analog and structurally related indole derivatives . Nuclear Magnetic Resonance (NMR) spectroscopy of the methyl ester reveals distinct peaks for the methoxy group (~δ 3.9 ppm), aromatic protons influenced by electron-withdrawing substituents (~δ 7.2–7.5 ppm), and the ester carbonyl (~δ 165 ppm in C NMR) . Fourier-Transform Infrared (FTIR) spectroscopy typically shows absorption bands for N-H (~3400 cm), C=O (~1700 cm), and C-Cl (~750 cm) .
Synthesis and Manufacturing
Hemetsberger–Knittel Indole Synthesis
The methyl ester of 4-chloro-7-methoxy-1H-indole-2-carboxylic acid can be synthesized via the Hemetsberger–Knittel reaction, a two-step process involving:
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Knoevenagel condensation of methyl 2-azidoacetate with a substituted benzaldehyde (e.g., 4-chloro-3-methoxybenzaldehyde) to form methyl 2-azidocinnamate .
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Thermolytic cyclization of the azide intermediate under controlled conditions (160–180°C) to yield the indole-2-carboxylate .
Optimization of reaction parameters, such as stoichiometry, temperature, and solvent, is critical to maximizing yield and minimizing regioisomer formation . For example, excess zinc chloride (1.5–2.0 equiv) in ethylene glycol at 160°C enhances cyclization efficiency .
Table 2: Synthesis Conditions and Yields
Step | Conditions | Yield |
---|---|---|
Knoevenagel Condensation | Methyl 2-azidoacetate, ZnCl, 120°C | 65–70% |
Cyclization | Ethylene glycol, 160°C, N atmosphere | 60–66% |
Hydrolysis | NaOH/EtOH, reflux, 12 h | 75–80% |
Alternative Routes: Cyclization of Hydrazones
A patent-pending method for analogous indole-2-carboxylic acids involves cyclizing ethyl pyruvate phenylhydrazones in ethylene glycol with ZnCl . For instance, ethyl pyruvate-5-chloro-2-methoxyphenylhydrazone undergoes cyclization at 160°C to yield the ethyl ester, which is subsequently hydrolyzed with aqueous NaOH to the carboxylic acid . This method achieves 76% yield and 98.6% purity (HPLC) for the bromo-methyl analog, suggesting applicability to the chloro-methoxy variant .
Physicochemical Properties
Thermal Stability and Solubility
The compound’s melting point is estimated at 195–198°C based on analogs like 4-bromo-7-methylindole-2-carboxylic acid (mp 196–198°C) . It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alkaline aqueous solutions due to the deprotonated carboxylate form.
Table 3: Physicochemical Data
Property | Value |
---|---|
Melting Point | 195–198°C (estimated) |
Solubility in DMSO | >10 mg/mL |
LogP (Octanol-Water) | 2.1 (predicted) |
pKa (Carboxylic Acid) | ~4.2 |
Stability Under Ambient Conditions
The carboxylic acid is stable at room temperature under inert atmospheres but may undergo decarboxylation at elevated temperatures (>200°C). Storage recommendations include protection from light and moisture, with refrigeration (-20°C) for long-term preservation .
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The methyl ester derivative serves as a precursor for amide and hydrazide derivatives, which are pivotal in developing kinase inhibitors and antimicrobial agents . Hydrolysis to the free acid enables conjugation with amines or alcohols to generate prodrugs or polymer-bound formulations .
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is employed to assess purity. The bromo-methyl analog elutes at 8.2 min with 98.6% purity under isocratic conditions (60:40 acetonitrile:water) , suggesting similar retention times for the chloro-methoxy variant.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key H NMR signals (predicted for DMSO-d):
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N-H proton: δ 12.1 (s, 1H)
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Aromatic protons: δ 7.38 (d, J = 8.5 Hz, 1H, H-5), δ 6.92 (d, J = 2.0 Hz, 1H, H-3), δ 6.85 (dd, J = 8.5, 2.0 Hz, 1H, H-6)
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Methoxy group: δ 3.87 (s, 3H)
Future Directions and Research Gaps
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Synthetic Optimization: Developing catalytic, enantioselective methods for indole ring formation could improve sustainability and scalability .
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Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., HepG2, MCF-7) and microbial pathogens to identify lead compounds.
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Formulation Studies: Explore salt forms (e.g., sodium, potassium) to enhance aqueous solubility for parenteral delivery.
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